Finalgon ointment

Description

Propriétés

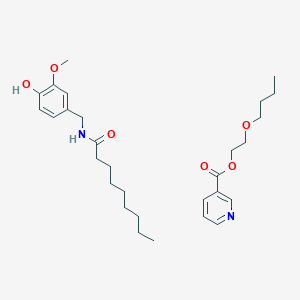

Numéro CAS |

8060-04-6 |

|---|---|

Formule moléculaire |

C29H44N2O6 |

Poids moléculaire |

516.7 g/mol |

Nom IUPAC |

2-butoxyethyl pyridine-3-carboxylate;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide |

InChI |

InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-12,19H,3-9,13H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3 |

Clé InChI |

GBZLDDMGSWUIKV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1 |

SMILES canonique |

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1 |

Autres numéros CAS |

8060-04-6 |

Synonymes |

Finalgon ointment |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Nonivamide and Nicoboxil in Finalgon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finalgon is a topical analgesic formulation renowned for its potent and rapid induction of localized heat and erythema, leading to the relief of musculoskeletal pain. This effect is achieved through the synergistic action of its two active pharmaceutical ingredients: nonivamide (B1679840) and nicoboxil (B75726). Nonivamide, a synthetic capsaicinoid, provides a sustained warming sensation and analgesic effect, while nicoboxil, a nicotinic acid ester, contributes to a rapid onset of vasodilation. This technical guide provides a detailed exploration of the individual and combined mechanisms of action of these two compounds, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Mechanism of Action of Nonivamide

Nonivamide, a synthetic analogue of capsaicin (B1668287), exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[1][2]

TRPV1 Receptor Activation and Nociceptor Excitation

The binding of nonivamide to the TRPV1 receptor induces a conformational change in the channel, leading to its opening.[1][2] This allows for a significant influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron. The influx of these positively charged ions results in the depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the generation of action potentials. These signals are then transmitted to the central nervous system, where they are perceived as a sensation of intense heat and, initially, pain.[1][2]

Desensitization and Analgesia

Prolonged or repeated application of nonivamide leads to a state of desensitization of the TRPV1-expressing neurons. This is a key aspect of its analgesic effect. The mechanisms underlying this desensitization are multifaceted and include:

-

TRPV1 Desensitization: Continuous activation of the TRPV1 channel can lead to its phosphorylation and dephosphorylation, as well as Ca²⁺-dependent feedback mechanisms that reduce its sensitivity to further stimulation.

-

Depletion of Neuropeptides: The sustained influx of Ca²⁺ triggers the release of neuropeptides, most notably Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.[1] With continuous stimulation, the stores of these neuropeptides become depleted. Since Substance P is a key neurotransmitter in the transmission of pain signals, its depletion contributes significantly to the analgesic effect.[1][3][4][5]

-

Reversible Nerve Terminal Retraction: There is some evidence to suggest that prolonged exposure to capsaicinoids can cause a temporary retraction of the nerve fiber endings in the epidermis, reducing their ability to detect and transmit noxious stimuli.

Anti-inflammatory Effects

Beyond its direct effects on nociception, nonivamide also exhibits anti-inflammatory properties. The depletion of Substance P, which is also a pro-inflammatory peptide, contributes to this effect.

Signaling Pathway of Nonivamide

Mechanism of Action of Nicoboxil

Nicoboxil, the butoxyethyl ester of nicotinic acid, functions primarily as a potent cutaneous vasodilator. Its mechanism is intrinsically linked to the synthesis of prostaglandins (B1171923) in the skin.

Prostaglandin (B15479496) Synthesis and Vasodilation

Upon topical application, nicoboxil penetrates the epidermis and is hydrolyzed to nicotinic acid. Nicotinic acid is known to stimulate the production of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), in the skin.[6][7][8] The synthesis of these prostaglandins is mediated by the cyclooxygenase (COX) enzymes.

These prostaglandins then act on specific G-protein coupled receptors on the smooth muscle cells of cutaneous blood vessels:

Activation of these receptors leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets that ultimately lead to the relaxation of the vascular smooth muscle, resulting in vasodilation.[9][12] This vasodilation manifests as erythema (redness) and a sensation of warmth due to the increased blood flow to the area.

Signaling Pathway of Nicoboxil

Synergistic Mechanism of Action in Finalgon

The combination of nonivamide and nicoboxil in Finalgon results in a synergistic effect that is greater than the sum of the individual components. This synergy manifests in both the pharmacokinetic and pharmacodynamic properties of the formulation.

-

Rapid Onset and Sustained Action: Nicoboxil's rapid induction of prostaglandin-mediated vasodilation leads to a quick onset of the warming sensation. This is complemented by the more sustained, TRPV1-mediated heat and analgesic effect of nonivamide.

-

Enhanced Penetration: The initial hyperemia induced by nicoboxil may facilitate the penetration of nonivamide into the deeper layers of the skin, potentially enhancing its access to nociceptive nerve endings.

-

Complementary Vasodilation: Both compounds contribute to the overall hyperemic effect through distinct mechanisms, leading to a more pronounced and longer-lasting increase in cutaneous blood flow compared to either agent alone.

Quantitative Data

The following tables summarize the available quantitative data for nonivamide, nicoboxil, and their combination in Finalgon.

Table 1: Pharmacological Properties of Nonivamide and Nicoboxil

| Parameter | Nonivamide | Nicoboxil | Reference(s) |

| Primary Target | TRPV1 Receptor | Prostaglandin Synthesis (COX enzymes) | [1][2],[6][7][8] |

| Potency vs. Capsaicin | Approximately half as potent | Not Applicable | [1] |

| Effect on Cutaneous Blood Flow | Induces hyperemia | Potent vasodilator | [14],[8][15][16] |

Table 2: Clinical Efficacy of Finalgon (Nonivamide/Nicoboxil Ointment) in Acute Low Back Pain

| Study Endpoint | Finalgon (Combination) | Nonivamide Only | Nicoboxil Only | Placebo | Reference(s) |

| Pain Intensity Reduction after 8 hours (0-10 scale) | 2.410 points | 2.252 points | 1.428 points | 1.049 points | [17][18] |

| Pain Intensity Reduction at End of Treatment (up to 4 days) | 3.540 points | 3.074 points | 2.371 points | 1.884 points | [17][18] |

| Pain Intensity Reduction after 4 hours (0-10 scale) | 2.113 points | Not significantly different from combination | Significantly less than combination | 0.772 points | [7] |

| Pain Intensity Reduction at End of Treatment (up to 4 days) | 5.132 points | Not Applicable | Not Applicable | 2.174 points | [7] |

Experimental Protocols

This section outlines the key experimental methodologies used to investigate the mechanisms of action of nonivamide and nicoboxil.

In Vitro TRPV1 Activation Assay

Objective: To determine the agonist activity of nonivamide on the TRPV1 receptor.

Methodology: Calcium Imaging Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor (hTRPV1-HEK293) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and reach approximately 90% confluency.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for approximately one hour at room temperature.[19] This allows the dye to enter the cells.

-

Compound Addition: After a baseline fluorescence reading, a solution of nonivamide at various concentrations is added to the wells. A known TRPV1 agonist, such as capsaicin, is used as a positive control, and a vehicle solution (e.g., DMSO) is used as a negative control.

-

Fluorescence Measurement: The intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPV1 channel.

-

Data Analysis: The change in fluorescence intensity is used to generate dose-response curves and calculate parameters such as the EC₅₀ (half-maximal effective concentration).

Experimental Workflow: In Vitro TRPV1 Activation Assay

In Vivo Cutaneous Blood Flow Measurement

Objective: To quantify the vasodilatory effects of nicoboxil and nonivamide.

Methodology: Laser Doppler Flowmetry (LDF)

-

Subject Acclimatization: Healthy human volunteers are acclimatized to a temperature-controlled room to ensure stable baseline skin blood flow.

-

Baseline Measurement: A Laser Doppler Flowmetry probe is attached to the skin of the forearm or another designated area. Baseline cutaneous blood flow is recorded for a set period.

-

Topical Application: A defined amount of the test substance (e.g., nicoboxil solution or Finalgon ointment) is applied to a specific area of the skin near the LDF probe. A control area is treated with a placebo or vehicle.

-

Continuous Monitoring: Cutaneous blood flow is continuously monitored and recorded for a specified duration after the application of the test substance.

-

Data Analysis: The change in blood flow over time is calculated relative to the baseline. Parameters such as the time to onset of vasodilation, the peak increase in blood flow, and the duration of the effect are determined.

In Vitro Prostaglandin Synthesis Assay

Objective: To measure the ability of nicoboxil to stimulate prostaglandin synthesis in skin cells.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture: Human epidermal keratinocytes are cultured in appropriate media.

-

Cell Treatment: Once the cells reach a suitable confluency, they are treated with various concentrations of nicoboxil (or its active metabolite, nicotinic acid) for a specified period. A vehicle control is also included.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of a specific prostaglandin, such as PGE₂, in the supernatant is quantified using a competitive ELISA kit. This involves adding the supernatant to microplate wells coated with a capture antibody, followed by the addition of an enzyme-conjugated prostaglandin and a substrate that produces a measurable color change. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.

-

Data Analysis: A standard curve is generated using known concentrations of the prostaglandin. The concentrations in the cell culture supernatants are then determined from this curve.

Conclusion

The therapeutic efficacy of Finalgon in the management of musculoskeletal pain is rooted in the distinct yet complementary mechanisms of action of its two active components. Nonivamide provides potent and sustained analgesia through the activation and subsequent desensitization of TRPV1 receptors on nociceptive neurons. Nicoboxil induces a rapid and pronounced vasodilation by stimulating the synthesis of prostaglandins in the skin. Their combination results in a synergistic effect, characterized by a rapid onset of a warming sensation and a sustained analgesic effect. A thorough understanding of these intricate molecular and physiological pathways is crucial for the development of novel and improved topical analgesic therapies.

References

- 1. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 3. Depletion of substance P and glutamate by capsaicin blocks respiratory rhythm in neonatal rat in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of depletion of substance P by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decrease of substance P in primary afferent neurones and impairment of neurogenic plasma extravasation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guidelines for measurement of cutaneous blood flow by laser Doppler flowmetry. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the D prostanoid 1 receptor suppresses asthma by modulation of lung dendritic cell function and induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laser Doppler Flowmetry—Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Comparison of blood flow to the cutaneous temperature and redness after topical application of benzyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Pharmacological Profile of Finalgon's Active Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finalgon is a topical analgesic preparation utilized for the relief of muscle and joint pain. Its therapeutic efficacy is derived from the synergistic action of its two active pharmaceutical ingredients: Nonivamide (B1679840) and Nicoboxil (B75726). This technical guide provides an in-depth exploration of the pharmacological properties of these compounds, detailing their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these characteristics. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Active Compounds

Finalgon's pharmacological activity is attributed to the combined effects of a synthetic capsaicinoid and a nicotinic acid ester.[1][2]

| Compound | Chemical Name | CAS Number | Molecular Formula | Molar Mass |

| Nonivamide | N-(4-hydroxy-3-methoxybenzyl)nonanamide | 2444-46-4 | C17H27NO3 | 293.40 g/mol |

| Nicoboxil | 2-Butoxyethyl nicotinate | 13912-80-6 | C12H17NO3 | 223.27 g/mol |

Pharmacodynamics

The therapeutic effect of Finalgon is a result of the distinct yet complementary pharmacodynamic properties of its active constituents, leading to localized vasodilation and analgesia.[3]

Nonivamide: A Potent TRPV1 Agonist

Nonivamide, a synthetic analogue of capsaicin (B1668287), is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[4][5] The activation of this non-selective cation channel, predominantly expressed on sensory neurons, is central to its pharmacological effects.[4][5]

The interaction of nonivamide with the TRPV1 receptor initiates a cascade of events leading to both an initial sensation of heat and subsequent analgesia.

-

Depolarization and Sensation of Heat: Binding of nonivamide to the TRPV1 receptor induces a conformational change, opening the channel and allowing an influx of cations, primarily Ca2+ and Na+.[4] This influx leads to the depolarization of the sensory neuron, which is transmitted to the central nervous system and perceived as a warming or burning sensation.[5]

-

Substance P Release and Neurogenic Inflammation: The depolarization of sensory nerve endings triggers the release of neuropeptides, most notably Substance P and calcitonin gene-related peptide (CGRP).[3][5] Substance P contributes to neurogenic inflammation by increasing vascular permeability and is a key mediator in the transmission of pain signals.

-

Desensitization and Analgesia: Prolonged or repeated exposure to nonivamide leads to the desensitization of the TRPV1 receptor.[4] This is a multifaceted process involving the depletion of Substance P from nerve terminals and the downregulation of TRPV1 receptor expression, rendering the sensory neurons less responsive to painful stimuli.[5]

Beyond its analgesic effects, nonivamide exhibits anti-inflammatory properties. Studies have shown that it can attenuate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells.[6] This anti-inflammatory action is mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]

While specific binding affinity data for nonivamide is limited, its potency can be inferred from studies on its close structural and functional analogue, capsaicin. The potency of nonivamide has been reported to be approximately half that of capsaicin in stimulating afferent neurons.[7][8]

| Parameter | Value (for Capsaicin) | Method |

| Association Constant (Ka) | ~10^6 M^-1 | Electrophysiology (Concatemer analysis) |

Nicoboxil: A Vasodilator

Nicoboxil, an ester of nicotinic acid, acts as a potent vasodilator, inducing localized hyperemia and contributing to the warming sensation.[3][9]

The vasodilatory effect of nicoboxil is primarily mediated through the prostaglandin (B15479496) synthesis pathway.[3][9] Upon topical application, nicoboxil penetrates the skin and is hydrolyzed to nicotinic acid and 2-butoxyethanol.[9] Nicotinic acid stimulates the production of prostaglandins, particularly Prostaglandin E2 (PGE2), which are potent vasodilators.[3] This leads to the relaxation of smooth muscle in the walls of cutaneous blood vessels, resulting in increased local blood flow.[3] This enhanced circulation contributes to the warming sensation and may facilitate the removal of metabolic waste products from the underlying tissues.[1]

Pharmacokinetics

The pharmacokinetic profile of Finalgon's active compounds is characterized by their topical route of administration and predominantly local effects. Systemic absorption is limited, which minimizes the potential for systemic side effects.[10]

Absorption

Both nonivamide and nicoboxil are readily absorbed through the skin following topical application.[3] The onset of the warming sensation is typically rapid, occurring within a few minutes and reaching its peak within 20-30 minutes, indicating swift penetration through the stratum corneum.[10][11]

Distribution and Metabolism

Following absorption into the skin, the compounds exert their effects locally in the epidermis and dermis. A study in rats following a high-dose injection of nonivamide showed that its concentration was higher in the brain than in the blood.[7] Nicoboxil is hydrolyzed in the skin to nicotinic acid and 2-butoxyethanol.[9]

Excretion

Due to the topical application and limited systemic absorption, detailed excretion studies are sparse. Any systemically absorbed nicotinic acid is expected to be metabolized and excreted via normal physiological pathways.[12]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of nonivamide and nicoboxil.

Nonivamide: TRPV1 Receptor Activation Assay (Calcium Influx)

Objective: To determine the activation of the TRPV1 receptor by nonivamide by measuring intracellular calcium influx.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye-containing solution is removed, and cells are washed with the buffer. Varying concentrations of nonivamide are then added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader. An increase in fluorescence intensity indicates calcium influx and, consequently, TRPV1 activation.

-

Data Analysis: The fluorescence signal is normalized to the baseline before compound addition. Dose-response curves are generated to calculate the EC50 value.

Nicoboxil: Prostaglandin E2 (PGE2) Synthesis Assay

Objective: To quantify the production of PGE2 in response to nicoboxil treatment in skin cells.

Methodology:

-

Cell Culture: Human keratinocytes or dermal fibroblasts are cultured to near confluence in 6-well plates.

-

Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of nicoboxil or its active metabolite, nicotinic acid. A vehicle control is also included.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for PGE2 synthesis and release into the medium.

-

Sample Collection: The cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

Data Analysis: A standard curve is generated using known concentrations of PGE2. The PGE2 concentrations in the samples are interpolated from the standard curve and normalized to the total protein content of the cells in each well.

Nonivamide: Substance P Depletion Assay

Objective: To measure the depletion of Substance P from sensory neurons following exposure to nonivamide.

Methodology:

-

Tissue Preparation: Dorsal root ganglia (DRG) are dissected from rats and dissociated into single cells. The DRG neurons are then cultured for several days.

-

Nonivamide Treatment: The cultured neurons are treated with a high concentration of nonivamide for an extended period (e.g., 24 hours) to induce Substance P depletion. A vehicle control is run in parallel.

-

Cell Lysis: After treatment, the cells are washed and then lysed to release their intracellular contents.

-

Substance P Quantification: The amount of Substance P in the cell lysates is quantified using a specific and sensitive competitive ELISA or Radioimmunoassay (RIA) kit.

-

Data Analysis: The measured Substance P levels in the nonivamide-treated cells are compared to those in the control cells to determine the extent of depletion.

Nonivamide: Western Blot for MAPK Pathway Activation

Objective: To assess the effect of nonivamide on the phosphorylation of key proteins in the MAPK signaling pathway.

Methodology:

-

Cell Culture and Treatment: Macrophage cell lines (e.g., U-937) are cultured and then stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of nonivamide for a specific duration.

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK1/2). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is subsequently stripped and re-probed with antibodies for the total forms of the MAPK proteins to serve as loading controls.

-

Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of Nonivamide via TRPV1 receptor activation.

Caption: Mechanism of Nicoboxil-induced vasodilation.

Caption: Experimental workflow for Western blot analysis.

Conclusion

The active compounds of Finalgon, nonivamide and nicoboxil, exhibit distinct yet complementary pharmacological properties that underpin its therapeutic efficacy as a topical analgesic. Nonivamide's interaction with the TRPV1 receptor provides a dual mechanism of initial warming followed by sustained analgesia through sensory nerve desensitization and anti-inflammatory effects via the MAPK pathway. Nicoboxil enhances these effects by inducing vasodilation through the prostaglandin pathway, leading to increased local blood flow and a sensation of warmth. The predominantly local action of these compounds minimizes systemic exposure and associated risks. A thorough understanding of their individual and combined pharmacological profiles is crucial for the continued development and optimization of topical pain relief therapies.

References

- 1. arigobio.cn [arigobio.cn]

- 2. arborassays.com [arborassays.com]

- 3. A study to investigate capsaicin-induced pressure response in vagotomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. capsazepine.com [capsazepine.com]

- 7. abcam.cn [abcam.cn]

- 8. benchchem.com [benchchem.com]

- 9. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glyceryl nonivamide, a nonpungent analogue of capsaicin, enhances substance P release and renal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Molecular Targets of Nicoboxil for Vasodilation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoboxil (B75726), the 2-butoxyethyl ester of nicotinic acid, is a topical vasodilating agent frequently employed in rubefacient preparations for the relief of muscle and joint pain. Its therapeutic effect is primarily mediated by its rapid hydrolysis in the skin to nicotinic acid, which in turn activates several distinct molecular pathways to induce cutaneous vasodilation and a sensation of warmth. This technical guide provides a comprehensive overview of the molecular targets of nicoboxil's active metabolite, nicotinic acid, in mediating vasodilation. We will delve into the key signaling cascades, present available quantitative pharmacological data, and detail the experimental methodologies used to elucidate these mechanisms.

Introduction

Nicoboxil is a lipophilic prodrug designed to enhance the dermal penetration of its active moiety, nicotinic acid (niacin). Upon topical application, it is rapidly metabolized by esterases present in the skin. The resulting nicotinic acid is the primary driver of the observed physiological effects, most notably a pronounced, localized vasodilation. Understanding the specific molecular interactions of nicotinic acid is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects. This guide will focus on the two principal pathways implicated in nicotinic acid-induced vasodilation: the G-protein coupled receptor 109A (GPR109A)-prostaglandin pathway and the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

GPR109A-Mediated Prostaglandin (B15479496) Release

The most well-established mechanism for nicotinic acid-induced vasodilation involves the activation of the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).[1][2] This receptor is highly expressed on epidermal Langerhans cells and dermal macrophages.[3][4]

Signaling Pathway

The binding of nicotinic acid to GPR109A on Langerhans cells initiates a Gαi-mediated signaling cascade.[2] This leads to an increase in intracellular calcium concentrations ([Ca2+]i), which in turn activates phospholipase A2.[1][2] Activated phospholipase A2 cleaves arachidonic acid from the cell membrane. The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins (B1171923), primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[2][5][6] These prostaglandins are subsequently released from the Langerhans cells and diffuse to the surrounding dermal blood vessels.[2] There, they bind to their respective receptors (DP1 for PGD2 and EP receptors for PGE2) on the vascular smooth muscle cells, leading to smooth muscle relaxation and vasodilation.[7]

Quantitative Data

| Parameter | Value | Cell Type | Reference |

| EC50 (PGD2 Release) | 1.2 ± 0.7 mM | IFNγ-stimulated human Langerhans cell-like cells | [3] |

| Effective Concentration (PGD2 Secretion) | 0.1 - 3 mM | Cultured human macrophages | [4] |

| In Vivo PGD2 Metabolite Increase | 430- to 800-fold | Human plasma (after 500 mg oral niacin) | [8] |

Experimental Protocols

This assay quantifies the release of prostaglandins from cultured cells in response to nicotinic acid.

-

Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages, or CD34+ hematopoietic progenitor cells are differentiated into Langerhans-like dendritic cells.[5]

-

Treatment: Cells are plated in 96-well plates and treated with varying concentrations of nicotinic acid for a specified time (e.g., 30 minutes).[5]

-

Quantification: The cell culture supernatant is collected, and the concentration of PGD2 and PGE2 is determined using a competitive enzyme immunoassay (EIA) kit.[5]

-

Data Analysis: The concentration of prostaglandins is plotted against the nicotinic acid concentration to determine the EC50 value.

Direct Activation of TRPV1

More recent evidence has identified the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as another molecular target for nicotinic acid.[9][10][11] TRPV1 is a non-selective cation channel known for its role in detecting noxious heat and pungent compounds like capsaicin (B1668287).

Signaling Pathway

Nicotinic acid is able to diffuse across the cell membrane of sensory neurons and keratinocytes. From the intracellular side, it directly binds to and activates the TRPV1 channel.[9][10] This activation has a sensitizing effect, lowering the temperature threshold for channel opening to physiological temperatures.[9][10] The opening of the TRPV1 channel leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane. In sensory neurons, this can lead to the release of vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP), further contributing to vasodilation.

Quantitative Data

| Parameter | Value | System | Reference |

| EC50 (TRPV1 Activation) | 62.34 ± 0.75 mM | Mouse TRPV1 expressed in HEK293 cells | [9] |

Experimental Protocols

This technique allows for the direct measurement of ion channel activity in response to an agonist.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding the TRPV1 channel.[12]

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is clamped at a holding potential (e.g., -60 mV).[12]

-

Agonist Application: A baseline current is established, and then nicotinic acid at various concentrations is applied to the intracellular side of the membrane patch.[9]

-

Data Acquisition: The resulting inward current, indicative of channel opening, is recorded.

-

Data Analysis: The peak current is plotted against the nicotinic acid concentration to generate a dose-response curve and determine the EC50.[9]

Role of Nitric Oxide

While some general literature suggests the involvement of nitric oxide (NO) in vasodilation, specific studies on topically applied nicotinates have not consistently supported a significant role for the NO pathway in the cutaneous vasodilation effect. Further research is needed to definitively clarify the contribution, if any, of NO synthase activation in nicoboxil-induced vasodilation.

Synergistic Effects with TRPV1 Agonists

Nicoboxil is often formulated with nonivamide (B1679840), a synthetic capsaicin analog and potent TRPV1 agonist. This combination produces a synergistic vasodilatory effect, with nicoboxil inducing a more rapid onset of hyperemia. The co-activation of TRPV1 by both nicotinic acid and nonivamide likely contributes to this enhanced effect.

Conclusion

The vasodilatory action of nicoboxil is a multi-faceted process driven by its active metabolite, nicotinic acid. The primary molecular targets are the GPR109A receptor on Langerhans cells, leading to prostaglandin-mediated vasodilation, and the direct activation of the TRPV1 ion channel on sensory neurons. While the GPR109A pathway appears to be the dominant mechanism, the direct effect on TRPV1 likely contributes significantly to the sensation of heat and the overall vasodilatory response, especially in combination formulations. A thorough understanding of these molecular targets and their downstream signaling pathways is essential for the development of future topical analgesics with optimized therapeutic profiles.

References

- 1. Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Nicotinic acid activates the capsaicin receptor TRPV1: Potential mechanism for cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Role of Nonivamide as a Synthetic Capsaicin Analog in Sensory Nerve Fibers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonivamide (B1679840), also known as pelargonic acid vanillylamide (PAVA), is a synthetic analog of capsaicin (B1668287), the pungent compound found in chili peppers.[1][2] As a potent and stable agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, nonivamide serves as a critical tool in pain research and the development of analgesic therapies.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying nonivamide's action on sensory nerve fibers, detailed experimental protocols for its characterization, and a comparative analysis with its natural counterpart, capsaicin. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging nonivamide for advancing our understanding of nociception and developing novel therapeutic interventions.

Core Mechanism of Action: TRPV1 Receptor Activation and Sensory Neuron Modulation

The primary molecular target of nonivamide is the TRPV1 receptor, a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons, including C-fibers and Aδ-fibers.[5][6] The interaction between nonivamide and the TRPV1 receptor initiates a cascade of events that underpin its physiological effects.

Binding and Channel Gating

Nonivamide binds to a specific pocket within the transmembrane domains of the TRPV1 receptor, inducing a conformational change that opens the channel pore.[5][7] This allows for a significant influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[4][6] The influx of these positive ions leads to the depolarization of the neuronal membrane.

Action Potential Generation and Signal Transduction

The depolarization of the sensory nerve fiber, upon reaching a threshold, triggers the generation of action potentials. These electrical signals are then propagated along the axon to the central nervous system (CNS), where they are interpreted as sensations of heat and pain.[5][6]

Downstream Signaling Pathways

The influx of Ca²⁺ acts as a critical second messenger, activating a variety of intracellular signaling cascades. Key enzymes activated by elevated intracellular calcium include Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[5] These kinases can phosphorylate the TRPV1 receptor itself, modulating its sensitivity, and also influence other cellular processes.

Nonivamide-Induced Signaling Pathway in Sensory Neurons.

Neurogenic Inflammation

The activation of sensory nerve terminals by nonivamide leads to the release of neuropeptides, most notably Substance P and Calcitonin Gene-Related Peptide (CGRP), from the peripheral endings of the neurons.[5][6] These neuropeptides act on surrounding blood vessels, causing vasodilation and increased vascular permeability (plasma extravasation), a process known as neurogenic inflammation.[5]

Desensitization

Prolonged or repeated application of nonivamide results in a state of desensitization, where the sensory nerve fibers become less responsive to the stimulus and other noxious stimuli.[4][6] This is a key mechanism for its analgesic effects. Desensitization is thought to occur through several mechanisms, including:

-

TRPV1 Receptor Downregulation: A reduction in the number of TRPV1 receptors on the neuronal membrane.[6]

-

Neuropeptide Depletion: The depletion of Substance P and CGRP stores from the sensory nerve terminals.[6][8]

-

Calcium-dependent inactivation: The influx of calcium can trigger processes that lead to the closure of the TRPV1 channel.

Quantitative Data: A Comparative Analysis

While nonivamide is structurally and functionally similar to capsaicin, there are some differences in their potency and physicochemical properties.

Table 1: Potency of Nonivamide and Capsaicin on TRPV1 Receptors

| Compound | EC₅₀ Value | Potency Relative to Capsaicin | Reference(s) |

| Nonivamide | Equipotent to Capsaicin in in-vitro studies | ~0.5x - 1x | [2][8][9] |

| Capsaicin | 0.39 µM - 2.2 µM (Varies with experimental conditions) | 1x (Reference) | [5][6][7] |

Note: EC₅₀ values for capsaicin can vary depending on the expression system (e.g., native neurons vs. cell lines), pH, and temperature.

Table 2: Effects on Neuropeptide Release

| Compound | Effect on Substance P Release/Depletion | Effect on CGRP Release | Reference(s) |

| Nonivamide | Induces depletion, generally to a lesser extent than capsaicin. | Induces release. | [8][10] |

| Capsaicin | Induces significant depletion. | Induces robust release. | [8][11] |

Experimental Protocols

The following section outlines detailed methodologies for key experiments used in the characterization of nonivamide's effects on sensory nerve fibers.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration in response to TRPV1 activation by nonivamide.

Objective: To measure the increase in intracellular Ca²⁺ in cultured sensory neurons or TRPV1-expressing cells upon application of nonivamide.

Materials:

-

Cultured dorsal root ganglion (DRG) neurons or HEK293 cells stably expressing TRPV1.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Nonivamide stock solution (in DMSO or ethanol).

-

Fluorescence microscope with an appropriate filter set and a digital camera.

Procedure:

-

Cell Culture: Plate DRG neurons or TRPV1-expressing HEK293 cells on glass coverslips and culture under appropriate conditions.

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images.

-

Apply nonivamide at various concentrations to the cells via the perfusion system.

-

Record the changes in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, a single excitation wavelength (e.g., 488 nm) is used.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence intensities (for Fura-2) relative to the baseline.

-

Plot the peak response against the concentration of nonivamide to generate a dose-response curve and determine the EC₅₀ value.

-

Experimental Workflow for Calcium Imaging.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV1 channels in response to nonivamide.

Objective: To record whole-cell currents from single sensory neurons or TRPV1-expressing cells activated by nonivamide.

Materials:

-

Cultured DRG neurons or HEK293 cells stably expressing TRPV1 on coverslips.

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Intracellular (pipette) and extracellular (bath) solutions.

-

Nonivamide stock solution.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Seal Formation:

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply nonivamide at various concentrations to the cell via a perfusion system.

-

Record the resulting inward currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the nonivamide-evoked currents.

-

Construct a dose-response curve by plotting the normalized current amplitude against the nonivamide concentration to determine the EC₅₀.

-

Patch-Clamp Electrophysiology Workflow.

Behavioral Assays: Ocular Chemosensitivity (Wiping Test)

This in vivo assay assesses the potency of nonivamide in stimulating sensory neurons.[8]

Objective: To quantify the nocifensive response (wiping movements) in rodents following ocular instillation of nonivamide.

Materials:

-

Rodents (mice or rats).

-

Nonivamide solutions at various concentrations in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) and Tween 80).

-

Micropipette.

-

Observation chamber.

-

Video recording equipment (optional).

Procedure:

-

Acclimation: Acclimate the animals to the testing environment to minimize stress.

-

Instillation: Gently restrain the animal and instill a small, defined volume (e.g., 5-10 µL) of the nonivamide solution onto the corneal surface of one eye.

-

Observation: Immediately place the animal in the observation chamber and record the number of wiping movements directed at the treated eye with the ipsilateral forepaw over a defined period (e.g., 30-60 seconds).

-

Data Analysis:

-

Compare the number of wiping movements across different concentrations of nonivamide.

-

A dose-response relationship can be established to compare the potency of nonivamide with other compounds like capsaicin.

-

Logical Relationships and Considerations

The utility of nonivamide in research and drug development is predicated on its specific interaction with TRPV1 and the subsequent physiological responses.

Logical Relationship of Nonivamide's Effects.

A noteworthy aspect of nonivamide's action is the potential for TRPV1-independent effects at higher concentrations, although its primary and most potent effects are mediated through TRPV1.[4][12][13] For topical applications, the formulation and vehicle can significantly influence the pharmacokinetics and efficacy of nonivamide.[2]

Conclusion

Nonivamide is an invaluable synthetic capsaicin analog for the study of sensory nerve fiber function and the mechanisms of pain. Its stability, consistent potency, and well-characterized interaction with the TRPV1 receptor make it a superior tool for many research applications compared to natural capsaicin extracts. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies, will continue to drive innovation in the fields of nociception research and the development of next-generation analgesics.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway. | Semantic Scholar [semanticscholar.org]

- 5. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glyceryl nonivamide: a capsaicin derivative with cardiac calcitonin gene-related peptide releasing, K+ channel opening and vasorelaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cutaneous Blood Flow Changes Induced by Finalgon® Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological mechanisms, experimental methodologies, and quantitative data related to the cutaneous blood flow changes induced by the topical application of Finalgon®, a rubefacient containing nonivamide (B1679840) and nicoboxil.

Core Concepts: The Dual-Action Mechanism of Finalgon®

Finalgon®'s rubefacient and vasodilatory effects stem from the synergistic action of its two active ingredients: nonivamide and nicoboxil. These compounds induce a localized increase in cutaneous blood flow, resulting in erythema (redness) and a warming sensation.

Nonivamide , a synthetic capsaicin (B1668287) analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Activation of TRPV1 on sensory neurons triggers the release of vasoactive neuropeptides, primarily Calcitonin Gene-Related Peptide (CGRP) and Substance P. CGRP is a powerful vasodilator, while Substance P contributes to the initial, transient vasodilation.[2] The release of these neuropeptides is dependent on nitric oxide (NO).[3]

Nicoboxil , the butoxyethyl ester of nicotinic acid, induces vasodilation through a prostaglandin-mediated pathway.[4] This action is independent of the TRPV1 receptor and complements the neurogenic inflammation pathway initiated by nonivamide, leading to a more rapid onset of hyperemia.[2]

Signaling Pathways

The vasodilatory effects of Finalgon® are mediated by two distinct but complementary signaling pathways initiated by its active components.

Nonivamide-Induced Neurogenic Vasodilation

References

- 1. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of the base on the kinetics of action of the capsaicinoid nonivamide: evaluation with a hyperemic test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laser Doppler perfusion imaging: new technique for determination of perfusion and reperfusion of splanchnic organs and tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Metabolic and Enzymatic Effects of Finalgon Ointment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finalgon® ointment is a topical preparation containing two active synergistic ingredients: nonivamide (B1679840), a synthetic capsaicinoid, and nicoboxil (B75726), a nicotinic acid ester. While clinically utilized for its rubefacient and analgesic properties to relieve musculoskeletal pain, the underlying effects of its components on cellular metabolism and enzymatic pathways are of significant interest to the scientific community. This document provides an in-depth analysis of the mechanisms of action of nonivamide and nicoboxil, focusing on their direct and indirect influence on metabolic processes and enzymatic reactions. It summarizes quantitative data from relevant studies, details experimental methodologies, and provides visual representations of key biochemical pathways.

Introduction

Finalgon ointment induces localized hyperemia and a sensation of heat, leading to pain relief. This physiological response is the result of the combined action of its two active pharmaceutical ingredients (APIs): nonivamide and nicoboxil.[1][2] Nonivamide acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, while nicoboxil serves as a prodrug that is enzymatically converted to nicotinic acid, a well-known vasodilator.[3][4] The synergistic action of these compounds not only produces the desired therapeutic effect but also initiates a cascade of events that impact local tissue metabolism and enzymatic activity.[2] This guide dissects these effects at a molecular level.

Nonivamide: A TRPV1 Agonist's Impact on Cellular Metabolism

Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide) is a synthetic analog of capsaicin, the pungent compound in chili peppers.[5] Its primary mechanism of action is the activation of the TRPV1 receptor, a non-selective cation channel predominantly found on sensory neurons.[3][6]

Mechanism of Action and Signaling Pathway

Upon binding to the TRPV1 receptor, nonivamide induces a conformational change that opens the ion channel.[3][6] This allows for a significant influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[3] The influx of positive ions leads to depolarization of the cell membrane, which generates an action potential that is transmitted to the central nervous system, perceived as heat and pain.[6]

The activation of TRPV1 by nonivamide initiates a well-defined signaling cascade.

Caption: Nonivamide-induced TRPV1 activation pathway.

Effects on Cellular and Mitochondrial Metabolism

The Ca²⁺ influx triggered by TRPV1 activation is a critical secondary messenger that influences numerous cellular processes, including energy metabolism.[7] Studies on capsaicinoids, including nonivamide, have demonstrated significant effects on mitochondrial function.[8]

-

Modulation of Energy-Producing Pathways: In vitro studies on HepG2 (human liver cancer) and 3T3-L1 (mouse pre-adipocyte) cell lines have shown that nonivamide can modulate cellular energy metabolism. At concentrations of 100 μM, nonivamide was found to reduce mitochondrial oxygen consumption, as well as decrease the uptake of glucose and fatty acids.[8][9] This suggests a direct impact on the primary energy-producing pathways of the cell.

-

PGC-1α Upregulation: TRPV1 activation has been shown to upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[7] This effect is mediated by the increase in intracellular Ca²⁺.[7] Upregulation of PGC-1α can enhance the expression of genes involved in fatty acid oxidation and mitochondrial respiration.[7]

-

Sirtuin-1 (SIRT-1) Activation: The Ca²⁺ influx via TRPV1 can also activate SIRT-1, an NAD⁺-dependent deacetylase.[10] SIRT-1, in turn, can deacetylate and activate PGC-1α, further promoting thermogenesis and energy expenditure.[10]

Quantitative Data on Metabolic Effects

The following table summarizes key quantitative findings from in vitro studies on the metabolic effects of nonivamide.

| Cell Line | Compound | Concentration | Effect | Percent Change (%) | Reference |

| HepG2 | Nonivamide | 100 µM | Glucose Uptake (24h) | ↓ 25.8% | [8] |

| HepG2 | Capsaicin | 100 µM | Glucose Uptake (24h) | ↓ 18.7% | [8] |

| 3T3-L1 | Nonivamide | 1 µM | Lipid Accumulation | ↓ 4.89% | [8] |

| 3T3-L1 | Capsaicin | 0.1 µM | Lipid Accumulation | ↓ 6.91% | [8] |

Experimental Protocol: Cellular Respiration Assay

A common method to quantify the effect of a compound on mitochondrial metabolism is through high-resolution respirometry.

Protocol: Oxygen Consumption Rate (OCR) Measurement

-

Cell Culture: Plate HepG2 cells in a Seahorse XF Cell Culture Microplate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of nonivamide (e.g., 0.1 µM to 100 µM) or a vehicle control for a specified period (e.g., 4 or 24 hours).

-

Assay Preparation: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.

-

Respirometry: Use a Seahorse XF Analyzer to measure the OCR. Sequential injections of mitochondrial stressors are used to assess different parameters of respiration:

-

Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

-

FCCP (uncoupling agent): To measure maximal respiration.

-

Rotenone/antimycin A (Complex I/III inhibitors): To measure non-mitochondrial respiration.

-

-

Data Analysis: Normalize OCR values to cell number or protein concentration. Compare the OCR profiles of nonivamide-treated cells to control cells to determine the impact on basal respiration, ATP production, and maximal respiratory capacity.

Nicoboxil: Enzymatic Conversion and Local Metabolic Impact

Nicoboxil (2-butoxyethyl nicotinate) is a nicotinic acid ester.[5] Its primary role in Finalgon is to induce rapid and intense vasodilation, which complements the action of nonivamide.[11][4]

Enzymatic Reaction: Hydrolysis to Nicotinic Acid

Nicoboxil is a prodrug that is pharmacologically inactive until it undergoes enzymatic hydrolysis in the skin.[4] Cutaneous non-specific esterase enzymes cleave the ester bond, releasing the active metabolite, nicotinic acid (niacin), and butoxyethanol.[12] This conversion is crucial for its vasodilatory effect. Studies have shown that this metabolic process occurs predominantly in the dermis, which is rich in esterase activity.[12]

Caption: Enzymatic hydrolysis of nicoboxil in the skin.

Metabolic Effects of Topical Nicotinic Acid

The locally-produced nicotinic acid is responsible for the rapid hyperemia.[4]

-

Prostaglandin (B15479496) Synthesis Pathway: Nicotinic acid is known to activate G-protein coupled receptors (specifically GPR109A) on Langerhans cells and keratinocytes in the skin. This activation stimulates the phospholipase A₂ pathway, leading to the release of arachidonic acid from membrane phospholipids. Cyclooxygenase (COX) enzymes then metabolize arachidonic acid into various prostaglandins (B1171923), particularly Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[5][13] These prostaglandins are potent vasodilators that act on the smooth muscle of local blood vessels, causing them to relax and increase cutaneous blood flow.[13][14]

Caption: Nicotinic acid-induced prostaglandin synthesis and vasodilation.

-

Impact on Local Metabolism: The resulting hyperemia (increased blood flow) has significant, albeit indirect, metabolic consequences.[1] It enhances the delivery of oxygen and nutrients (like glucose) to the local tissue and accelerates the removal of metabolic byproducts, such as lactic acid.[1] This localized boost in metabolic rate is a key component of the ointment's therapeutic effect.[2]

Quantitative Data on Pharmacodynamic Effects

Studies have quantified the vasodilatory effect of nicoboxil and nonivamide using techniques like laser Doppler flowmetry.

| Treatment Group | Parameter | Time to Max Effect | Result | Reference |

| Nicoboxil/Nonivamide | Pain Intensity Reduction (8h) | 8 hours | -2.410 points (vs. baseline) | [15] |

| Nonivamide only | Pain Intensity Reduction (8h) | 8 hours | -2.252 points (vs. baseline) | [15] |

| Nicoboxil only | Pain Intensity Reduction (8h) | 8 hours | -1.428 points (vs. baseline) | [15] |

| Placebo | Pain Intensity Reduction (8h) | 8 hours | -1.049 points (vs. baseline) | [15] |

| Nicoboxil/Nonivamide | Muscle Oxygenation | During exercise | Significantly increased vs. placebo | [15] |

Experimental Protocol: Cutaneous Blood Flow Measurement

Protocol: Laser Doppler Flowmetry

-

Subject Preparation: Acclimatize healthy volunteers in a temperature-controlled room (22±1°C) for at least 30 minutes.

-

Baseline Measurement: Define test areas on the volar forearm. Measure baseline cutaneous blood flow using a laser Doppler flowmetry probe for 5-10 minutes to establish a stable signal.

-

Product Application: Apply a standardized amount (e.g., 0.5 cm of ointment) to the defined test area. An adjacent area is treated with a placebo as a control.

-

Continuous Monitoring: Continuously record the blood flow, measured in arbitrary perfusion units (APU), from both test and control sites for a period of 60-90 minutes.

-

Data Analysis: Calculate the area under the curve (AUC) for the change in blood flow over time for both the active and placebo sites. The difference in AUC represents the net hyperemic effect of the active compound(s).

Synergistic Action and Overall Workflow

The combination of nonivamide and nicoboxil creates a synergistic effect.[2] The rapid vasodilation induced by nicoboxil increases skin permeability and blood flow, which may facilitate the penetration of nonivamide to its target TRPV1 receptors on sensory nerves deeper in the tissue. The combined hyperemia is more intense and develops faster than with either compound alone.[4]

References

- 1. usaapteka.com [usaapteka.com]

- 2. myphages.com [myphages.com]

- 3. What is the mechanism of Nonivamide? [synapse.patsnap.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. vev.icu [vev.icu]

- 6. sxrebecca.com [sxrebecca.com]

- 7. TRPV1 activation improves exercise endurance and energy metabolism through PGC-1α upregulation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Capsaicin and nonivamide similarly modulate outcome measures of mitochondrial energy metabolism in HepG2 and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Capsaicin and nonivamide similarly modulate outcome measures of mitochondrial energy metabolism in HepG2 and 3T3-L1 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. TRPV1 Activation Counters Diet-Induced Obesity Through Sirtuin-1 activation and PRDM-16 Deacetylation in Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mysalve.com [mysalve.com]

- 12. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Nicoboxil/Nonivamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A Technical Guide to the Chemical Composition and Formulation of Finalgon® Ointment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical composition, formulation, and pharmacological mechanisms of Finalgon® Ointment, a topical preparation for the relief of muscle and joint pain. The information is compiled for an audience with a professional background in pharmaceutical sciences and drug development.

Chemical Composition and Formulation

Finalgon® is formulated as an ointment, a semi-solid preparation intended for external application to the skin. The formulation consists of two active pharmaceutical ingredients (APIs) and several excipients that constitute the ointment base, ensuring stability, appropriate consistency, and effective delivery of the APIs.

Active Pharmaceutical Ingredients (APIs)

The synergistic action of Finalgon® Ointment is derived from its two active components: Nonivamide and Nicoboxil. Their primary function is to induce localized hyperemia and analgesia.

Excipients (Inactive Ingredients)

The excipients in Finalgon® Ointment create a stable, non-greasy, and easily applicable vehicle for the active ingredients. The base is primarily a hydrocarbon-based ointment (white soft paraffin).

Data Presentation: Quantitative Composition of Finalgon® Ointment

The following table summarizes the quantitative composition of the active and inactive ingredients found in 1 gram of Finalgon® Ointment.

| Component Category | Ingredient Name | Chemical Name / Synonym | Concentration (per 1g) | Function | Reference(s) |

| Active Ingredient | Nonivamide | Pelargonic acid vanillylamide (PAVA) | 4.0 mg | Analgesic, TRPV1 Agonist | [1] |

| Active Ingredient | Nicoboxil | Butoxyethyl nicotinate (B505614) | 25.0 mg | Vasodilator (Rubefacient) | [1] |

| Excipient | Diisopropyl adipate | - | q.s. | Emollient, Solvent | [1][2] |

| Excipient | Colloidal Anhydrous Silica | Highly dispersed silicon dioxide | q.s. | Thickening Agent, Stabilizer | [1][2] |

| Excipient | White Soft Paraffin | White Petrolatum | q.s. | Ointment Base | [1][2] |

| Excipient | Sorbic Acid | - | q.s. | Preservative | [1][2] |

| Excipient | Citronella Oil | - | q.s. | Fragrance | [1][2] |

| Excipient | Purified Water | - | q.s. | Aqueous Phase Component | [1][2] |

Note: Some jurisdictions may have a cream-based formulation with different concentrations: Nonivamide (1.7 mg/g) and Butoxyethyl nicotinate (10.8 mg/g).[3][4]

Mechanism of Action of Active Ingredients

The therapeutic effect of Finalgon® Ointment is achieved through the distinct yet complementary pharmacological actions of Nonivamide and Nicoboxil.[5]

Nonivamide: TRPV1-Mediated Analgesia

Nonivamide, a synthetic capsaicinoid, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[6][7][8][9] These receptors are non-selective cation channels located on the terminals of sensory neurons.

-

Activation: Nonivamide binds to the TRPV1 receptor, causing the channel to open.[6]

-

Depolarization: This allows an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), leading to depolarization of the neuron. This is perceived by the central nervous system as a strong sensation of heat.[6]

-

Desensitization and Analgesia: Prolonged or repeated activation of TRPV1 receptors leads to a desensitization of the sensory nerve fibers. This process involves the depletion of neuropeptides, such as Substance P, from the nerve terminals, which are crucial for pain signal transmission.[5][6][10] The downregulation of TRPV1 receptors also contributes to a lasting analgesic effect.[6]

Beyond its primary analgesic role, Nonivamide has demonstrated anti-inflammatory properties, potentially through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[11]

Caption: Signaling pathway of Nonivamide via the TRPV1 receptor, leading to analgesia.

Nicoboxil: Prostaglandin-Mediated Vasodilation

Nicoboxil, an ester of nicotinic acid, acts as a potent cutaneous vasodilator, or rubefacient.[12] Its mechanism involves the local synthesis of prostaglandins, which are key signaling molecules in inflammation and vascular regulation.[5] This action dilates capillaries, significantly increasing local blood flow (hyperemia).[5][12] The resulting rise in skin temperature contributes to the warming sensation and helps relax underlying tense muscles.[1]

Caption: Mechanism of Nicoboxil-induced vasodilation and therapeutic effects.

Synergistic Action

The combination of Nonivamide and Nicoboxil produces a more rapid and intense therapeutic effect than either component alone. Nicoboxil provides a fast-acting vasodilation, while Nonivamide contributes a more intense and sustained warming sensation and direct analgesia.[5] The increased blood flow from Nicoboxil may also enhance the dermal penetration and accelerate the metabolic processes in the treated tissues, complementing the analgesic action of Nonivamide.[12]

Caption: Logical workflow of the synergistic action of Nicoboxil and Nonivamide.

Experimental Protocols

The efficacy and safety of the Nicoboxil/Nonivamide combination have been established through rigorous clinical trials. Mechanistic insights are derived from various in-vitro assays.

Clinical Trial Protocol (Phase III Example)

The following table outlines a typical protocol for a Phase III clinical trial designed to assess the efficacy and safety of topical Nicoboxil/Nonivamide, based on published studies.[13][14][15]

| Protocol Section | Details |

| Study Design | Randomized, double-blind, placebo-controlled, multi-center trial.[13][14] |

| Patient Population | Adults with acute, non-specific low back pain.[13][14] |

| Intervention Groups | 1. Nicoboxil/Nonivamide Ointment2. Placebo Ointment3. (Optional) Monotherapy arms (Nicoboxil only, Nonivamide only).[14] |

| Primary Endpoint | Change in Pain Intensity (PI) from baseline to a specified time point (e.g., 8 hours post-application) and at the end of the treatment period, measured on a numerical rating scale (NRS) or visual analog scale (VAS).[13] |

| Secondary Endpoints | - Mobility Assessment: Improvement in low back mobility scores (e.g., finger-to-floor distance).[14] - Patient-Reported Efficacy: Overall treatment efficacy assessed by the patient.[15] - Time to Pain Relief: Onset of meaningful pain reduction. |

| Safety Assessment | Monitoring and reporting of all adverse events (AEs), with a focus on local skin reactions (e.g., erythema, burning sensation, dermatitis).[15] |

| Statistical Analysis | Analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM) to compare treatment groups for the primary and secondary endpoints. |

In-Vitro Mechanistic Assays

-

TRPV1 Activation Studies: Calcium influx assays using fluorescent indicators (e.g., Fura-2) in TRPV1-expressing cell lines (e.g., human lung cells) or primary sensory neurons are used to quantify the agonist activity of Nonivamide.[16]

-

Anti-inflammatory Potential: Primary peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., U-937) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of Nonivamide to reduce the subsequent release of pro-inflammatory cytokines like IL-6 and TNF-α is measured, often via magnetic bead kit analysis or ELISA.[11]

-

Signaling Pathway Analysis: To identify the molecular pathways involved, techniques like quantitative reverse transcription PCR (qRT-PCR) can be used to measure changes in gene expression of relevant receptors and signaling molecules.[17] Western blotting can be employed to assess the phosphorylation status and activation of proteins in pathways like MAPK.[11]

References

- 1. mydrxm.com [mydrxm.com]

- 2. eliveragroup.com [eliveragroup.com]

- 3. nps.org.au [nps.org.au]

- 4. nps.org.au [nps.org.au]

- 5. vev.icu [vev.icu]

- 6. What is the mechanism of Nonivamide? [synapse.patsnap.com]

- 7. Page loading... [guidechem.com]

- 8. Nonivamide - Formosa Laboratories, Inc. [formosalab.com]

- 9. farmasko.com [farmasko.com]

- 10. sxrebecca.com [sxrebecca.com]

- 11. Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usaapteka.com [usaapteka.com]

- 13. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nonivamide | TRP/TRPV Channel | TargetMol [targetmol.com]

- 17. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergence of Hyperemia and Desensitization: A Technical Guide to Animal Models of Musculoskeletal Pain for Finalgon® Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finalgon®, a topical analgesic containing the TRPV1 agonist nonivamide (B1679840) and the vasodilator butoxyethyl nicotinate (B505614), offers a dual-pronged approach to the management of musculoskeletal pain. Its efficacy stems from the induction of local hyperemia and the subsequent desensitization of nociceptive nerve fibers. To rigorously evaluate and further develop such combination therapies, a comprehensive understanding of relevant preclinical animal models is paramount. This technical guide provides an in-depth overview of key animal models of musculoskeletal pain pertinent to Finalgon® research. It details experimental protocols for inflammatory and nociceptive pain models, presents quantitative data from relevant studies in structured tables, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams. This guide serves as a practical resource for researchers aiming to elucidate the mechanisms of action and optimize the therapeutic potential of rubefacient and capsaicinoid-based analgesics.

Introduction: The Dual-Action Mechanism of Finalgon®

Finalgon®'s therapeutic effect is attributed to its two active ingredients: nonivamide and butoxyethyl nicotinate.

-

Nonivamide , a synthetic capsaicin (B1668287) analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Activation of TRPV1 on peripheral nociceptive C-fibers and A-delta nerve fibers leads to an initial sensation of heat and burning pain, followed by a prolonged period of desensitization.[1] This desensitization is believed to be mediated by the depletion of neuropeptides, most notably Substance P, from these nerve endings.[1]

-

Butoxyethyl nicotinate , a nicotinic acid ester, induces vasodilation, leading to a more rapid onset of hyperemia (increased blood flow) compared to nonivamide alone.[1][2] This effect is mediated by the release of prostaglandins.[1]

The combination of these two agents results in a complementary effect, with the rapid hyperemia induced by butoxyethyl nicotinate preceding and complementing the longer-lasting analgesic effect of nonivamide-induced neuronal desensitization.[1]

Key Animal Models for Assessing Musculoskeletal Pain

The selection of an appropriate animal model is critical for evaluating the analgesic and anti-inflammatory properties of topical agents like Finalgon®. The following models are widely used and relevant for studying the mechanisms of its active components.

Carrageenan-Induced Paw Edema: A Model of Acute Inflammation

This model is a gold standard for assessing the anti-inflammatory effects of test compounds.[3] Injection of carrageenan, a sulfated polysaccharide, into the plantar surface of a rodent's paw induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[3]

Experimental Protocol:

-

Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.

-

Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

-

Test Compound Administration: The test compound (e.g., topical nonivamide, butoxyethyl nicotinate, or their combination) is applied to the plantar surface of the paw. Control groups receive a vehicle control.

-

Induction of Inflammation: After a predetermined absorption period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the same paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[4]

-

Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Hot Plate Test: A Model of Thermal Nociception